N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-fluorophenyl group at position 3, a methyl group at position 5, a trifluoromethyl (CF₃) group at position 2, and a cyclopentylamine substituent at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-fluorophenyl moiety contributes to target binding affinity. The cyclopentylamine substituent likely balances steric bulk and solubility, distinguishing it from analogues with pyridinylmethyl or arylalkylamine groups .
Properties
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N4/c1-11-10-15(25-14-4-2-3-5-14)27-18(24-11)16(17(26-27)19(21,22)23)12-6-8-13(20)9-7-12/h6-10,14,25H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGCOCMIUHRINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison with Pyridinylmethyl-Substituted Analogues
Analogues with Trifluoromethyl Groups
The trifluoromethyl group at position 2 in the target compound distinguishes it from other derivatives. For example:
- 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () shares the CF₃ group but lacks the 7-amine substituent. This compound demonstrated crystallographic stability due to strong intermolecular halogen bonding .
- 5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine () is a triazolopyrimidine derivative with a CF₃ group on the aryl ring. Its anti-Plasmodium activity highlights the role of CF₃ in enhancing target affinity .
Cyclopentylamine vs. Other 7-Amine Substituents
The cyclopentyl group in the target compound contrasts with common 7-amine substituents:
- N-(Pyridin-2-ylmethyl) Analogues : These derivatives (e.g., ) often exhibit strong anti-mycobacterial activity but may suffer from hERG channel inhibition due to the basic pyridine nitrogen .
- N-(4-Methoxyphenethyl) Analogues : Triazolopyrimidines like 5-(2-fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () showed reduced cytotoxicity but lower metabolic stability compared to cyclopentyl-substituted compounds .
- 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine () shares the cyclopentylamine group but replaces the 4-fluorophenyl with a 4-chlorophenyl group. This substitution likely increases lipophilicity but may reduce target specificity .
Table 2: Impact of 7-Amine Substituents on Key Properties
Anti-Mycobacterial Activity Trends
highlights that 3-(4-fluorophenyl)-substituted pyrazolo[1,5-a]pyrimidines are particularly effective against M. tuberculosis. The target compound’s 5-methyl and 2-CF₃ groups may further enhance membrane permeability and target binding compared to 5-phenyl or 5-heteroaryl analogues. However, its activity remains unverified in published studies, unlike analogues like compound 47 (MIC = 0.25 µM) .
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